N-(1H-benzimidazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The target compound features a spiro[cyclopentane-1,3'-isoquinoline] core fused with a benzimidazole moiety and a 2-methoxyethyl substituent at the 2'-position. This architecture combines conformational rigidity from the spiro system with the pharmacophoric benzimidazole group, which is known for its role in targeting enzymes and receptors . The 2-methoxyethyl chain likely enhances solubility and modulates pharmacokinetic properties compared to bulkier alkyl substituents.
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-31-15-14-28-22(30)17-9-3-2-8-16(17)20(24(28)12-6-7-13-24)21(29)27-23-25-18-10-4-5-11-19(18)26-23/h2-5,8-11,20H,6-7,12-15H2,1H3,(H2,25,26,27,29) |
InChI Key |
VGHYJLBYPHXGJY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1574288-96-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Various derivatives have been tested for their cytotoxic effects on different cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results against HepG2 (liver cancer) and other tumor cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects on HepG2 cells, several derivatives exhibited IC values ranging from 0.29 to 0.90 µM, comparable to doxorubicin, a standard chemotherapeutic agent (IC = 0.51 to 0.73 µM) . Such findings suggest that this compound may act through similar mechanisms as established anticancer drugs.
The proposed mechanisms of action for the biological activity of this compound include:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thus inducing apoptosis in cancer cells.
- DNA Intercalation : Similar to other benzimidazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that modifications in the benzimidazole structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Benzimidazole Derivative A | Staphylococcus aureus | 5 |
| Benzimidazole Derivative B | Escherichia coli | 10 |
| N-(1H-benzimidazol-2-yl)-carboxamide | Pseudomonas aeruginosa | 15 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzimidazole or isoquinoline moieties can significantly influence potency and selectivity against various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Observations:
- Substituent Effects : The 2'-methoxyethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic sec-butyl () and cyclohexyl () groups. The carboxylic acid in may facilitate salt formation, enhancing bioavailability .
- Heterocyclic Moieties : Replacing benzimidazole with 1,3,4-thiadiazole () could alter binding affinity, as thiadiazoles often engage in hydrogen bonding and π-π interactions distinct from benzimidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
